1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a 2,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine can be synthesized through various methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole derivative . Another method includes the use of 2,5-difluorophenylhydrazine and ethyl acetoacetate under acidic conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
- 1-(3,5-Difluorophenyl)-1H-pyrazol-3-amine
- 1-(2,4-Difluorophenyl)-1H-pyrazol-3-amine
- 1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazol-3-amine
Uniqueness: 1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C9H7F2N3 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H7F2N3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13-14/h1-5H,(H2,12,13) |
InChI Key |
MUCZDDCRJMMZDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=CC(=N2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.